molecular formula C12H11BrN2O3 B6142201 4-(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid CAS No. 926193-31-9

4-(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid

Cat. No.: B6142201
CAS No.: 926193-31-9
M. Wt: 311.13 g/mol
InChI Key: IIXLTMLFOFDVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid” is a chemical compound with the molecular formula C12H11BrN2O3 and a molecular weight of 311.13 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinazolinone ring attached to a butanoic acid group . The quinazolinone ring contains a bromine atom at the 6-position and an oxo group at the 4-position .

Scientific Research Applications

Antiviral and Cytotoxic Activities

4-(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid and its derivatives exhibit potential in antiviral and cytotoxic activities. For instance, 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid, a related compound, has shown distinct antiviral activity against Herpes simplex and vaccinia viruses (Selvam et al., 2010).

Synthesis and Antimicrobial Activity

The compound and its related derivatives have been explored for their antimicrobial properties. Synthesis of related compounds such as 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from similar acids has been investigated, with these compounds showing in vitro antimicrobial activity (Hassanin & Ibrahim, 2012).

Antimicrobial Peptides Synthesis

Synthesizing antimicrobial compounds by coupling 4-(4-oxo-3,4-dihydroquinazolin-2-yl) butanoic acid with various peptides has been explored. These compounds have been tested against various bacterial strains, revealing insights into structure-activity relationships related to hydrophobicity, polarity, and chain length (Suresha et al., 2010).

Green Synthesis Methods

Efficient and environmentally friendly methods for synthesizing derivatives of this compound have been developed. These methods utilize Polyethylene glycol (PEG-600) and result in high yields and purity, which is significant for sustainable chemistry practices (Rafeeq et al., 2015).

Applications in Anticonvulsant and Antimicrobial Activities

Derivatives of this compound have been synthesized and evaluated for anticonvulsant and antimicrobial activities. These compounds have shown potential in treating conditions related to bacterial infections and convulsions (Rajasekaran et al., 2013).

Properties

IUPAC Name

4-(6-bromo-4-oxo-3H-quinazolin-2-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3/c13-7-4-5-9-8(6-7)12(18)15-10(14-9)2-1-3-11(16)17/h4-6H,1-3H2,(H,16,17)(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXLTMLFOFDVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NC(=N2)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.